(3-Bromo-2-fluorobenzyl)hydrazine
Description
(3-Bromo-2-fluorobenzyl)hydrazine is a halogenated benzyl hydrazine derivative with the molecular formula C₇H₇BrF₂N₂ (molecular weight: 237.05 g/mol). This compound features a benzyl group substituted with bromine (Br) at the 3-position and fluorine (F) at the 2-position, attached to a hydrazine (–NH–NH₂) functional group. It serves as a critical intermediate in organic synthesis, particularly in the preparation of hydrazones, pharmaceuticals, and agrochemicals. The electron-withdrawing nature of the bromo and fluoro substituents influences its reactivity, solubility, and stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C7H8BrFN2 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(3-bromo-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
InChI Key |
FHYPHOVGYUXPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluorobenzyl)hydrazine typically involves the reaction of 3-bromo-2-fluorobenzyl bromide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromo-2-fluorobenzyl bromide+Hydrazine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain precise control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluorobenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares (3-Bromo-2-fluorobenzyl)hydrazine with key structural analogs, highlighting the impact of substituent positions and halogens on properties:
Key Observations:
- Halogen Type: Bromine’s larger atomic radius enhances electrophilic reactivity compared to chlorine or fluorine, making brominated derivatives more reactive in cross-coupling reactions .
- Hydrogen Bonding: Fluorine’s electronegativity enhances hydrogen-bonding capacity, influencing crystal packing and solubility in aqueous environments .
Solubility and Reactivity
Solubility Trends:
- Polar Solvents: (2-Fluorobenzyl)hydrazine hydrochloride exhibits high water solubility due to its ionic nature, whereas non-ionic analogs like this compound are more soluble in organic solvents (e.g., ethanol, acetonitrile) .
- Temperature Dependence: Studies on nitrobenzene/aniline mixtures () reveal that hydrogen solubility decreases with temperature in halogenated solvents. This trend likely extends to bromo-fluoro benzyl hydrazines, where elevated temperatures may reduce solubility in aromatic solvents.
Reactivity:
- Nucleophilic Substitution: Bromine at the 3-position in this compound facilitates nucleophilic aromatic substitution (NAS) reactions, enabling the synthesis of heterocycles like indazoles .
- Reductive Properties: Hydrazine derivatives act as strong reducing agents. The electron-withdrawing effect of fluorine enhances oxidative stability but reduces reducing power compared to non-fluorinated analogs .
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